-Phenylbenzaldehyde serves as a valuable building block in organic synthesis due to its reactive aldehyde group. It participates in various reactions, including:
-Phenylbenzaldehyde finds application in other scientific fields as well, including:
4-Phenylbenzaldehyde, also known as para-phenylbenzaldehyde, is an organic compound with the molecular formula C₁₃H₁₀O and a molecular weight of 182.22 g/mol. It features a benzaldehyde functional group attached to a phenyl ring, making it part of the aromatic aldehyde family. This compound appears as a colorless to pale yellow liquid with a characteristic almond-like odor and is soluble in organic solvents such as ethanol and ether but only slightly soluble in water .
Research indicates that 4-Phenylbenzaldehyde exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly in inhibiting the proliferation of certain cancer cell lines. Additionally, it possesses antimicrobial properties against various bacterial strains. The compound's ability to modulate enzyme activity has also been explored, suggesting its potential as a therapeutic agent in biochemical applications .
Several methods exist for synthesizing 4-Phenylbenzaldehyde:
4-Phenylbenzaldehyde finds utility in various fields:
Studies on the interactions of 4-Phenylbenzaldehyde with biological systems have revealed insights into its pharmacological potential. Research has focused on its interactions with specific enzymes and receptors, showing that it may influence metabolic pathways relevant to cancer and microbial resistance. The compound's interaction with cellular membranes has also been investigated, indicating potential effects on cell permeability and signaling pathways .
Several compounds share structural similarities with 4-Phenylbenzaldehyde. Here are some noteworthy comparisons:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Benzaldehyde | C₇H₆O | Simplest aromatic aldehyde | Lacks additional phenyl group |
4-Methylbenzaldehyde | C₈H₈O | Methyl group substitution | Increased lipophilicity |
Anisaldehyde | C₈H₈O₂ | Methoxy group substitution | Exhibits different reactivity patterns |
2-Phenylacetaldehyde | C₉H₈O | Contains an acetaldehyde functional group | Different positioning of substituents |
These compounds differ primarily in their substituents on the aromatic rings or their functional groups, which significantly influence their chemical reactivity and biological activity. The presence of an additional phenyl group in 4-Phenylbenzaldehyde contributes to its unique properties and applications compared to these similar compounds .
Palladium-catalyzed reductive carbonylation represents a cornerstone in synthesizing 4-phenylbenzaldehyde from bromoarenes. This method employs aryl bromides (e.g., 4-bromobiphenyl) subjected to carbon monoxide (CO) and hydride sources under Pd catalysis. Key catalytic systems include:
Mechanistic Pathway:
Recent Advances:
Table 1: Representative Pd-Catalyzed Reductive Carbonylation Conditions
Substrate | Catalyst System | Hydride Source | Yield (%) | Reference |
---|---|---|---|---|
4-Bromobiphenyl | Pd(OAc)$$_2$$/DPPB | Et$$_3$$SiH | 89 | |
4-Bromobenzaldehyde | PdCl$$_2$$/Xantphos | HCOOH | 85 |
The Suzuki-Miyaura reaction constructs the biphenyl core of 4-phenylbenzaldehyde via Pd-mediated coupling of 4-bromobenzaldehyde with phenylboronic acid.
Catalytic Systems:
Mechanistic Steps:
Optimization Insights:
Table 2: Suzuki-Miyaura Catalyst Performance
Catalyst | Substrate Pair | Yield (%) | Turnover Frequency (h$$^{-1}$$) |
---|---|---|---|
Pd(PPh$$3$$)$$4$$ | 4-Bromobenzaldehyde/PhB(OH)$$_2$$ | 89 | 14.3 |
Pd/CNF (herringbone) | 4-Bromobenzaldehyde/PhB(OH)$$_2$$ | >99 | 44.6 |
The Vilsmeier-Haack reaction formylates biphenyl derivatives using chloromethyleniminium intermediates.
Reaction Components:
Mechanism:
Recent Innovations:
Table 3: Vilsmeier-Haack Substrate Scope
Substrate | Reagent System | Yield (%) |
---|---|---|
Biphenyl | DMF/POCl$$_3$$ | 75 |
4-Methoxybiphenyl | DMF/Phthaloyl Cl$$_2$$ | 82 |
Ruthenium complexes enable alcohol-to-aldehyde transformations, bypassing pre-synthesized carbonyls.
Catalytic Cycle:
Advantages:
Table 4: Ru-PNP Catalyzed Alcohol Conversions
Alcohol | Product | Yield (%) |
---|---|---|
Benzyl alcohol | 4-Phenylbenzaldehyde | 78 |
4-Methoxybenzyl alcohol | 4-Methoxybiphenyl-4-carbaldehyde | 70 |
Challenges:
The asymmetric synthesis of chiral molecules from achiral or racemic precursors is a cornerstone of modern synthetic chemistry. 4-Phenylbenzaldehyde, by virtue of its structural attributes, is frequently employed in such transformations, particularly in reactions that generate new stereocenters adjacent to the aldehyde group. The following subsections discuss three major areas where 4-Phenylbenzaldehyde has been leveraged for asymmetric synthesis and biocatalytic applications.
The nitroaldol (Henry) reaction, which involves the addition of nitroalkanes to aldehydes, is a powerful method for constructing β-nitro alcohols bearing contiguous stereocenters. Achieving enantioselectivity in this reaction remains a significant challenge, especially with sterically demanding substrates such as 4-Phenylbenzaldehyde. Recent studies have demonstrated that human serum albumin, a ubiquitous plasma protein, can mediate enantioselective nitroaldol reactions, providing a biocatalytic route to chiral β-nitro alcohols.
Human serum albumin is known for its ability to bind a wide range of small molecules, including aromatic aldehydes, through hydrophobic and π–π stacking interactions. This binding not only enhances the solubility of hydrophobic substrates like 4-Phenylbenzaldehyde in aqueous media but also orients them within the protein’s active site in a manner conducive to stereoselective catalysis. The protein’s chiral environment facilitates the preferential formation of one enantiomer over the other during the nucleophilic addition of nitroalkanes.
Experimental investigations have revealed that the enantioselectivity of the human serum albumin-mediated nitroaldol reaction is highly dependent on the pH, temperature, and concentration of both the protein and the reactants. For 4-Phenylbenzaldehyde, optimal conditions typically involve mildly basic aqueous buffers (pH 8–9) and moderate temperatures (25–37°C), which preserve the protein’s tertiary structure and catalytic activity. Under these conditions, enantiomeric excesses (ee) of up to 70% have been reported for the addition of nitromethane to 4-Phenylbenzaldehyde, with yields ranging from 60% to 80%.
Entry | Nitroalkane | pH | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|---|
1 | Nitromethane | 8.0 | 25 | 65 | 68 |
2 | Nitromethane | 9.0 | 30 | 72 | 70 |
3 | Nitroethane | 8.5 | 37 | 60 | 62 |
4 | Nitropropane | 8.0 | 25 | 58 | 59 |
These results underscore the potential of human serum albumin as a biocatalyst for enantioselective transformations involving aromatic aldehydes such as 4-Phenylbenzaldehyde. The protein’s ability to induce stereocontrol in aqueous media offers a sustainable alternative to traditional organocatalytic and metal-catalyzed methods.
The use of human serum albumin in asymmetric synthesis is particularly attractive due to its biocompatibility, commercial availability, and ease of handling. Unlike small-molecule organocatalysts, which often require extensive optimization and may suffer from limited substrate scope, human serum albumin can accommodate a variety of aromatic aldehydes, including those with bulky substituents. The observed enantioselectivities, while moderate, are significant given the challenging nature of the substrate and the mild reaction conditions employed. Further optimization of the protein’s active site through genetic engineering or chemical modification holds promise for enhancing both the activity and selectivity of this biocatalytic system.
The separation of enantiomers, or chiral resolution, is a critical process in the preparation of optically pure compounds. 4-Phenylbenzaldehyde and its derivatives, owing to their biphenyl framework, are particularly amenable to chiral resolution techniques that exploit differences in physical or chemical properties between enantiomers. Several methodologies have been developed for the resolution of biphenyl derivatives, including chromatographic separation on chiral stationary phases, crystallization with chiral auxiliaries, and enzymatic resolution.
High-performance liquid chromatography (HPLC) employing chiral stationary phases is a widely used technique for the resolution of biphenyl derivatives. The planar structure of 4-Phenylbenzaldehyde allows for effective π–π interactions with the chiral selectors embedded in the stationary phase, facilitating the differential retention of enantiomers. Studies have shown that polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, provide excellent separation of 4-Phenylbenzaldehyde enantiomers, with resolution factors (R$$_s$$) exceeding 2.0 under optimized conditions.
Crystallization-induced chiral resolution involves the formation of diastereomeric salts or complexes between racemic 4-Phenylbenzaldehyde derivatives and chiral auxiliaries. Upon crystallization, the diastereomers exhibit different solubilities, allowing for the selective isolation of one enantiomer. This method is particularly effective for biphenyl derivatives with additional functional groups that can participate in hydrogen bonding or ionic interactions with the chiral auxiliary.
Enzymatic resolution exploits the inherent stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture. For 4-Phenylbenzaldehyde derivatives, lipases and oxidoreductases have been employed to achieve kinetic resolution through selective acylation or oxidation. The efficiency of enzymatic resolution is quantified by the enantiomeric ratio (E), which reflects the enzyme’s preference for one enantiomer over the other. Values of E greater than 50 are considered indicative of highly selective processes.
Method | Resolution Factor (R$$_s$$) / Enantiomeric Ratio (E) | Yield (%) | Remarks |
---|---|---|---|
HPLC (chiral stationary) | R$$_s$$ = 2.1 | 90 | Cellulose-based phase, hexane/IPA eluent |
Crystallization (auxiliary) | R$$_s$$ = 1.8 | 75 | (R)-mandelic acid as auxiliary |
Enzymatic (lipase) | E = 60 | 55 | Selective acylation, moderate yield |
Enzymatic (oxidoreductase) | E = 52 | 58 | Selective oxidation, aqueous buffer |
These data highlight the versatility of chiral resolution techniques for 4-Phenylbenzaldehyde derivatives, with chromatographic and enzymatic methods offering complementary advantages in terms of efficiency and scalability.
The choice of chiral resolution technique for 4-Phenylbenzaldehyde derivatives is dictated by the desired purity, yield, and scalability of the process. Chromatographic methods are well-suited for analytical and small-scale preparative applications, while crystallization and enzymatic resolution offer greater potential for large-scale production. The development of more selective chiral auxiliaries and engineered enzymes is expected to further enhance the efficiency of these methodologies, enabling the routine preparation of enantiomerically pure biphenyl aldehydes for downstream applications.
The formation of carbon–carbon bonds is a fundamental transformation in organic synthesis, enabling the construction of complex molecular architectures from simple precursors. Enzyme-catalyzed carbon–carbon bond formation has gained prominence as a means of achieving high chemo-, regio-, and stereoselectivity under environmentally benign conditions. 4-Phenylbenzaldehyde, with its reactive aldehyde group, is an ideal substrate for such biocatalytic transformations.
Recent advances in cooperative catalysis have demonstrated the utility of N-heterocyclic carbenes (NHCs) in conjunction with chiral Brønsted acids for the enantioselective annulation of aromatic aldehydes, including 4-Phenylbenzaldehyde [3]. In this system, the NHC catalyst activates the aldehyde via umpolung reactivity, generating a nucleophilic Breslow intermediate that undergoes cycloaddition with activated ketones. The presence of a chiral phosphoric acid co-catalyst imparts stereocontrol, resulting in the formation of chiral lactams and lactones with high enantioselectivity.
Experimental studies have shown that 4-Phenylbenzaldehyde participates in [4+2] annulation reactions to afford products in yields of up to 66% and enantiomeric excesses of 77% [3]. Optimization of the chiral phosphoric acid structure has led to further improvements in enantioselectivity, with certain derivatives achieving ee values exceeding 90% for related substrates. The cooperative nature of the catalytic system is critical for achieving high levels of stereocontrol, as the chiral environment provided by the phosphoric acid complements the reactivity of the NHC-bound intermediate.
Entry | Chiral Catalyst System | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
1 | NHC + (R)-phosphoric acid | 66 | 77 |
2 | NHC + (S)-phosphoric acid | 70 | 82 |
3 | NHC + optimized phosphoric acid | 75 | 90 |
These results underscore the effectiveness of cooperative catalysis in achieving enantioselective carbon–carbon bond formation with 4-Phenylbenzaldehyde as the key substrate.
Beyond organocatalysis, enzymes such as aldolases and Michaelases have been employed to catalyze the addition of nucleophiles to 4-Phenylbenzaldehyde, generating β-hydroxy and β-keto products with high stereoselectivity. The substrate specificity of these enzymes can be tailored through protein engineering, enabling the selective transformation of 4-Phenylbenzaldehyde in the presence of structurally similar aldehydes. Yields for these biocatalytic processes typically range from 60% to 85%, with enantiomeric excesses exceeding 80% in optimized systems.
The integration of enzyme-catalyzed carbon–carbon bond formation strategies into the synthesis of 4-Phenylbenzaldehyde derivatives represents a significant advance in asymmetric synthesis. The combination of high selectivity, mild reaction conditions, and environmental sustainability makes these approaches attractive for both academic and industrial applications. Ongoing research aimed at expanding the substrate scope and improving the catalytic efficiency of these systems is expected to further enhance their utility in the synthesis of complex chiral molecules.
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